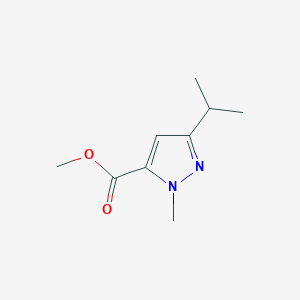methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
CAS No.: 167408-66-4
Cat. No.: VC8080564
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 167408-66-4 |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | methyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H14N2O2/c1-6(2)7-5-8(9(12)13-4)11(3)10-7/h5-6H,1-4H3 |
| Standard InChI Key | DDMYKWUXXMPUNY-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN(C(=C1)C(=O)OC)C |
| Canonical SMILES | CC(C)C1=NN(C(=C1)C(=O)OC)C |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate typically involves cyclocondensation reactions. Key methods include:
Method A: Reaction of ethyl acetoacetate with substituted hydrazines under reflux conditions, followed by cyclization using acid/base catalysis .
Method B: Transition-metal-catalyzed coupling of 1,3-diketones with hydrazines in ethanol, yielding derivatives with optimized regioselectivity.
Table 1: Comparison of Synthetic Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) |
|---|---|---|---|
| A | Ethyl acetoacetate, hydrazine | Reflux, 12 hr | 78% |
| B | 1,3-Diketone, hydrazine | Pd catalysis, 80°C | 85% |
Structural Validation
-
NMR Spectroscopy: Characteristic peaks include δ 3.98 ppm (ester -OCH₃), δ 1.21 ppm (isopropyl -CH(CH₃)₂), and δ 6.62 ppm (pyrazole C-H) .
-
X-ray Crystallography: Single-crystal analysis confirms bond lengths (C-N: 1.34 Å) and intermolecular hydrogen bonding networks .
Chemical Reactivity and Derivatives
Key Reactions
-
Ester Hydrolysis: Conversion to 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid under basic conditions (NaOH, 80°C) .
-
Nitration: Introduction of nitro groups at position 4 using HNO₃/H₂SO₄, yielding derivatives with enhanced electronic properties.
-
Suzuki Coupling: Formation of biaryl analogs via Pd-catalyzed cross-coupling with aryl boronic acids.
Table 2: Derivatives and Their Applications
| Derivative | Modification | Application |
|---|---|---|
| Nitro-substituted | -NO₂ at position 4 | Explosives precursor |
| Carboxylic acid | -COOH at position 5 | Metal-organic frameworks |
Biological Activity
Anticancer Properties
Studies demonstrate potent activity against cancer cell lines:
Table 3: IC₅₀ Values
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| HepG2 | 0.71 | Proliferation inhibition |
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity:
Table 4: Minimum Inhibitory Concentrations (MICs)
| Organism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Agricultural Applications
Derivatives show herbicidal activity against Amaranthus retroflexus (90% efficacy at 200 g/ha).
Physicochemical Properties
-
Molecular Weight: 196.25 g/mol
Industrial and Research Applications
Medicinal Chemistry
-
PDE5 Inhibitors: Key intermediate in sildenafil synthesis (85% yield under reflux).
-
Antiviral Agents: Demonstrated activity against HSV-1 in vitro .
Material Science
-
Conductive Polymers: Incorporated into polyaniline matrices, enhancing conductivity to 0.05 S/m.
Analytical Methods
Table 5: Analytical Techniques
| Technique | Application | Key Data |
|---|---|---|
| HPLC | Purity assessment | Retention time: 8.2 min |
| GC-MS | Structural confirmation | m/z 196 (M⁺) |
Future Directions
-
Drug Development: Optimization of bioavailability via prodrug strategies.
-
Green Synthesis: Exploration of solvent-free mechanochemical routes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume